
(R)-2-Methyl-3,5-dioxo-pyrrolidin-1-carbonsäure-tert-Butylester
Übersicht
Beschreibung
“®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester” is a type of tert-butyl ester. Tert-butyl esters are commonly used in organic chemistry as protective groups due to their stability . They are known to be stable under a variety of conditions, including different pH levels and temperatures .
Synthesis Analysis
The synthesis of tert-butyl esters often involves the reaction of the corresponding carboxylic acid with tert-butanol in the presence of a strong acid . Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl esters . The reactions are high yielding, and the workup is convenient .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Wissenschaftliche Forschungsanwendungen
Peptidchemische Synthese
(R)-tert-Butyl 2-Methyl-3,5-dioxopyrrolidin-1-carboxylate wird wahrscheinlich in der peptidchemischen Synthese verwendet. Die tert-Butylgruppe wird häufig als Schutzgruppe für Aminosäuren während der Synthese verwendet, was entscheidend ist, um unerwünschte Nebenreaktionen zu verhindern und sicherzustellen, dass die richtige Sequenz gebildet wird .
Proteinmodifikation
Ähnlich wie bei seiner Rolle in der Peptidsynthese kann diese Verbindung zur Proteinmodifikation verwendet werden. Schutzgruppen wie tert-Butylester werden verwendet, um bestimmte Aminosäuren innerhalb von Proteinen zu modifizieren, was ihre Funktion oder Stabilität verändern kann .
Asymmetrische Synthese
Aufgrund seiner chiralen Natur kann (R)-tert-Butyl 2-Methyl-3,5-dioxopyrrolidin-1-carboxylate in der asymmetrischen Synthese verwendet werden, um enantiomerenreine Verbindungen zu erzeugen, die in der Pharmakologie und Agrochemie wichtig sind .
Selektive Entschützung
Die tert-Butylgruppe kann selektiv entfernt werden, ohne andere Schutzgruppen in einem Molekül zu beeinflussen, was ein wertvoller Schritt in mehrstufigen organischen Synthesen ist .
Wirkmechanismus
Target of Action
Tert-butyl esters are generally used as protecting groups in organic synthesis .
Mode of Action
The compound, being a tert-butyl ester, acts as a protecting group for carboxylic acids in organic synthesis . The mode of action involves the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of organic compounds. The compound can participate in reactions with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst to generate acid chloride intermediates in situ . These intermediates can then be used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides .
Pharmacokinetics
It’s known that tert-butyl esters are resistant to hydrolysis in gastrointestinal (gi) tissue, likely due to the action of the carboxylesterase enzyme ces1 .
Result of Action
The result of the compound’s action is the formation of protected carboxylic acids, which can be used in further organic synthesis reactions. The compound can also participate in reactions to generate acid chloride intermediates, which can then react with alcohols and amines to form esters and amides .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH and temperature of the reaction environment . Furthermore, the presence of certain catalysts, such as SnCl2, can enhance the compound’s reactivity .
Safety and Hazards
Tert-butyl esters, including “®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester”, should be handled with care. They are combustible and can cause harm if ingested or if they come into contact with the skin or eyes . Appropriate personal protective equipment should be worn when handling these chemicals .
Zukünftige Richtungen
The future directions in the research and application of tert-butyl esters like “®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester” could involve the development of more efficient and environmentally friendly methods for their synthesis and deprotection . There is also potential for exploring their use in the synthesis of new compounds of pharmaceutical importance .
Biochemische Analyse
Biochemical Properties
®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester plays a significant role in biochemical reactions, particularly in the context of esterification and deprotection processes. The compound interacts with various enzymes and proteins, including esterases and proteases, which facilitate its hydrolysis and subsequent release of the active pyrrolidine derivative. These interactions are crucial for the compound’s function as a protecting group, allowing for the selective modification of biomolecules in complex biochemical environments .
Cellular Effects
The effects of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in these processes. For instance, the hydrolysis of the tert-butyl ester group can lead to the activation or inhibition of specific signaling pathways, thereby affecting cellular responses and metabolic flux .
Molecular Mechanism
At the molecular level, ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s tert-butyl ester group is susceptible to nucleophilic attack, leading to its cleavage and the formation of reactive intermediates. These intermediates can interact with various biomolecules, altering their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester can change over time due to its stability and degradation properties. The compound is generally stable under mild conditions but can undergo hydrolysis in the presence of strong acids or bases. Long-term studies have shown that the compound’s effects on cellular function can vary, with potential degradation products influencing cellular responses .
Dosage Effects in Animal Models
The effects of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and enzyme activity. These threshold effects are critical for determining the compound’s safe and effective dosage range .
Metabolic Pathways
®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester is involved in various metabolic pathways, particularly those related to ester hydrolysis and pyrrolidine metabolism. The compound interacts with enzymes such as esterases and proteases, which facilitate its conversion into active metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can affect its biochemical activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications .
Subcellular Localization
The subcellular localization of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, where it can exert its biochemical effects. The compound’s activity and function can vary depending on its localization, highlighting the importance of understanding its subcellular distribution .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSMICXDWTYCA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724903 | |
| Record name | tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313710-31-4 | |
| Record name | tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



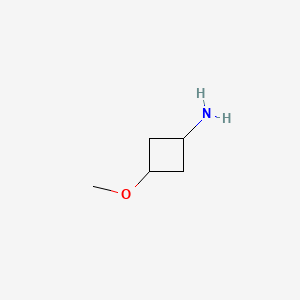
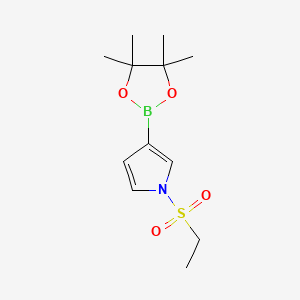
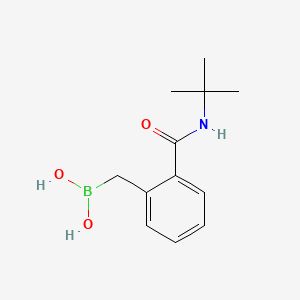
![5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566875.png)
![5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566877.png)
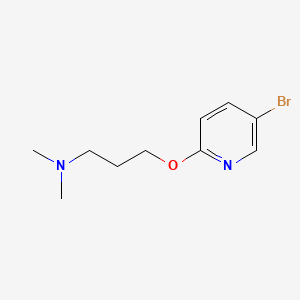

![N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B566883.png)
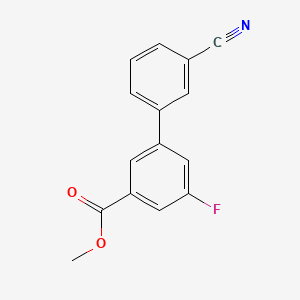
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B566885.png)
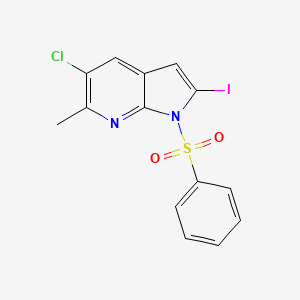
![2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol](/img/structure/B566888.png)
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B566890.png)
